molecular formula C6H14Cl2N4 B15206234 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride

Cat. No.: B15206234
M. Wt: 213.11 g/mol
InChI Key: JEVKGCVPFBTXIN-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent amination to introduce the diamine functionality. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with various receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1,3-Dimethyl-1H-pyrazol-4-ylamine dihydrochloride

Comparison: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-6(8)5(7)4(2)9-10;;/h3,7-8H2,1-2H3;2*1H

InChI Key

JEVKGCVPFBTXIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)N.Cl.Cl

Origin of Product

United States

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